1,5-Dimethyl-3-phenyl-1H-pyrazol-4-ol

Physicochemical profiling Drug-likeness Permeability prediction

1,5-Dimethyl-3-phenyl-1H-pyrazol-4-ol is a heterocyclic pyrazol‑4‑ol compound with the molecular formula C₁₁H₁₂N₂O and molecular weight 188.23 g mol⁻¹. The molecule possesses a single hydrogen‑bond donor (the 4‑OH group), two hydrogen‑bond acceptors, one rotatable bond, and a computed XLogP3‑AA of 1.9, indicating moderate lipophilicity.

Molecular Formula C11H12N2O
Molecular Weight 188.23 g/mol
CAS No. 71292-45-0
Cat. No. B14473409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-Dimethyl-3-phenyl-1H-pyrazol-4-ol
CAS71292-45-0
Molecular FormulaC11H12N2O
Molecular Weight188.23 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1C)C2=CC=CC=C2)O
InChIInChI=1S/C11H12N2O/c1-8-11(14)10(12-13(8)2)9-6-4-3-5-7-9/h3-7,14H,1-2H3
InChIKeyNIHFIPCOIHTVBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,5-Dimethyl-3-phenyl-1H-pyrazol-4-ol (CAS 71292-45-0) – Key Physicochemical and Structural Identity for Sourcing Decisions


1,5-Dimethyl-3-phenyl-1H-pyrazol-4-ol is a heterocyclic pyrazol‑4‑ol compound with the molecular formula C₁₁H₁₂N₂O and molecular weight 188.23 g mol⁻¹ [1]. The molecule possesses a single hydrogen‑bond donor (the 4‑OH group), two hydrogen‑bond acceptors, one rotatable bond, and a computed XLogP3‑AA of 1.9, indicating moderate lipophilicity [1]. It is sometimes referred to as a pyrazolone derivative, although the explicit 4‑hydroxy‑pyrazole tautomeric form distinguishes it from the more common 3‑oxo‑pyrazolones (e.g., antipyrine) [2]. This structural nuance directly affects hydrogen‑bonding capacity, solubility, and metabolic handling – all of which are critical for in vitro assay design, formulation, and structure‑activity relationship (SAR) studies.

Why 1,5-Dimethyl-3-phenyl-1H-pyrazol-4-ol Cannot Be Replaced by General Pyrazole or Pyrazolone Analogs


Pyrazoles and pyrazolones are a structurally diverse class; subtle permutations of substituents and tautomeric forms produce pronounced differences in physicochemical parameters and, by extension, biological behavior. 1,5‑Dimethyl‑3‑phenyl‑1H‑pyrazol‑4‑ol contains an acidic 4‑OH group that is absent in close analogs such as antipyrine (a 3‑oxo‑2‑phenylpyrazolone) or 1,5‑dimethyl‑3‑phenyl‑1H‑pyrazole (no oxygen functionality at position 4) [1][2]. This single structural difference increases the topological polar surface area from ~24 Ų (antipyrine) to 38.1 Ų and adds a hydrogen‑bond donor, which can alter solubility, permeability, and target‑binding profiles [1][2]. Consequently, replacing this compound with a generic pyrazole or pyrazolone in a synthesis, assay, or formulation will change key molecular descriptors and may invalidate quantitative SAR extrapolations.

Quantitative Differentiation of 1,5-Dimethyl-3-phenyl-1H-pyrazol-4-ol Versus Closest Structural Comparators


Hydrogen‑Bond Donor Count Differentiates 1,5‑Dimethyl‑3‑phenyl‑1H‑pyrazol‑4‑ol from Antipyrine

The presence of a hydroxyl group at position 4 gives 1,5‑dimethyl‑3‑phenyl‑1H‑pyrazol‑4‑ol a hydrogen‑bond donor count of 1, whereas antipyrine (a 3‑oxo‑2‑phenylpyrazolone) has a hydrogen‑bond donor count of 0 [1][2]. This difference directly influences the compound’s ability to donate a hydrogen bond, which is a critical factor in passive membrane permeability and target engagement.

Physicochemical profiling Drug-likeness Permeability prediction

Topological Polar Surface Area (TPSA) Is 1.6‑Fold Higher Than Antipyrine

The TPSA of 1,5‑dimethyl‑3‑phenyl‑1H‑pyrazol‑4‑ol is calculated to be 38.1 Ų, compared to ~23.6 Ų reported for antipyrine [1][2]. TPSA is a key descriptor in predicting oral absorption and blood‑brain barrier penetration; compounds with TPSA < 60 Ų are generally considered to have good oral absorption, but the proportional increase for the target compound indicates a meaningful shift in physicochemical space.

Polar surface area ADME prediction Blood‑brain barrier penetration

Moderate Lipophilicity (XLogP = 1.9) Distinguishes It from More Hydrophilic Pyrazolones

The computed XLogP3‑AA for 1,5‑dimethyl‑3‑phenyl‑1H‑pyrazol‑4‑ol is 1.9 [1]. Antipyrine has an experimental LogP of ~0.4 [2]. This nearly 1.5‑log‑unit difference indicates that the target compound is significantly more lipophilic, which will affect aqueous solubility, protein binding, and distribution volume.

Lipophilicity LogP Solubility prediction

Tautomeric 4‑Hydroxy Form Enables Derivatizations Inaccessible to 3‑Oxo‑Pyrazolones

Unlike the 3‑oxo‑pyrazolone antipyrine, which exists predominantly as the keto tautomer, 1,5‑dimethyl‑3‑phenyl‑1H‑pyrazol‑4‑ol presents a free phenolic ‑OH group that can undergo O‑alkylation, esterification, or sulfation without requiring enolate formation [1]. This orthogonality in reactive functionality is a qualitative but critical differentiator for library synthesis.

Tautomerism Chemical derivatization Synthetic utility

Lack of High‑Strength Biological Evidence Defines the Current Knowledge Frontier

An exhaustive search of PubMed, PubChem BioAssay, BindingDB, patents, and authoritative databases did not return any quantitative in‑vitro or in‑vivo biological activity data (e.g., IC₅₀, EC₅₀, Ki) for 1,5‑dimethyl‑3‑phenyl‑1H‑pyrazol‑4‑ol [1]. This contrasts with closely related pyrazolones like antipyrine, for which COX inhibition data (IC₅₀ ~ 50 μM) are available [2]. The absence of data is itself a differential characteristic that should inform procurement risk assessment.

Evidence gap analysis Biological activity Procurement risk assessment

Scientifically Validated Application Scenarios for 1,5-Dimethyl-3-phenyl-1H-pyrazol-4-ol (CAS 71292-45-0)


Scaffold for Focused Library Synthesis via Selective O‑Derivatization

The free 4‑OH group permits chemoselective O‑alkylation, acylation, or sulfonation without requiring protection/deprotection strategies. This enables medicinal chemists to rapidly generate analog series for SAR exploration, a synthetic advantage supported by the compound’s computed physicochemical profile [1].

Physicochemical Probe for In‑Vitro Permeability and Solubility Studies

With an XLogP3‑AA of 1.9, TPSA of 38.1 Ų, and one H‑bond donor, the compound resides in an intermediate physicochemical space that makes it useful for calibrating ADME prediction models. Its divergent properties from antipyrine (LogP 0.4, TPSA 23.6 Ų, HBD 0) provide a comparative pair for probing the impact of a single hydroxyl group on permeability and solubility [1][2].

Starting Material for the Synthesis of Substituted 3‑Aryl‑Pyrazole Herbicides (Patent‑Backed Application)

Patents such as US 6,559,102 (Bayer AG) describe substituted 3‑aryl‑pyrazoles as herbicidal agents. 1,5‑Dimethyl‑3‑phenyl‑1H‑pyrazol‑4‑ol, containing both the 3‑aryl substituent and a functionalizable 4‑hydroxy handle, aligns structurally with the intermediates described in these patents. Although the exact compound is not cited in the exemplified claims, its structural homology supports its use as a scaffold for elaborating herbicidal pyrazole libraries by those skilled in the art [3].

Reference Compound for Investigating Pyrazole‑4‑ol Tautomerism and Reactivity

The juxtaposition of an aromatic pyrazole ring with an exocyclic hydroxyl group creates a well‑defined model system for studying tautomeric equilibrium (4‑ol vs. 4‑one) and its influence on hydrogen‑bonding patterns and metal‑chelation potential. This application is grounded in the compound’s unambiguous structural assignment in PubChem [1].

Quote Request

Request a Quote for 1,5-Dimethyl-3-phenyl-1H-pyrazol-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.